1-Cyclopentyl-5-Oxopyrrolidin-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

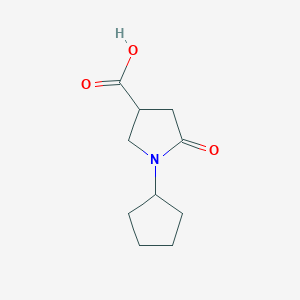

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is characterized by a cyclopentyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Vorbereitungsmethoden

The synthesis of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Cyclopentylation: Introduction of the cyclopentyl group to the pyrrolidine ring.

Oxidation: Conversion of the pyrrolidine ring to include a ketone functional group.

Carboxylation: Addition of the carboxylic acid group to the pyrrolidine ring.

The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopentyl halides for cyclopentylation, oxidizing agents like potassium permanganate for oxidation, and carbon dioxide for carboxylation .

Analyse Chemischer Reaktionen

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines .

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid can be

Biologische Aktivität

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CPCPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CPCPCA is characterized by a pyrrolidine ring with a cyclopentyl substituent at the nitrogen position and a carboxylic acid group at the third carbon. Its molecular formula is C12H19NO3, with a molecular weight of approximately 225.29 g/mol. The unique cyclic structure contributes to its chemical reactivity and potential pharmacological properties.

Biological Activities

Research indicates that CPCPCA exhibits significant biological activities, including:

- Antimicrobial Activity : CPCPCA has shown promise against various Gram-positive bacteria. In vitro studies have demonstrated its effectiveness against multidrug-resistant strains, such as Staphylococcus aureus and Enterococcus faecalis . The structure-dependent antimicrobial activity suggests that modifications to the compound can enhance its efficacy.

- Anticancer Activity : Studies have evaluated the anticancer properties of CPCPCA derivatives using human lung adenocarcinoma cell lines (A549). The results indicate that certain derivatives significantly reduce cell viability, suggesting potential as chemotherapeutic agents . For instance, a derivative with a 3,5-dichloro-2-hydroxyphenyl substituent exhibited a reduction in cell viability by 24.5% (p < 0.0001) compared to controls .

- Analgesic Effects : Preliminary research suggests that CPCPCA may have analgesic properties, potentially modulating neurotransmitter systems involved in pain perception . However, detailed mechanisms remain under investigation.

The exact mechanisms of action for CPCPCA are not fully elucidated but are believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the carboxylic acid group allows for various chemical transformations, which can lead to the formation of active metabolites that may exert biological effects .

Case Studies and Research Findings

Several studies have explored the biological activities of CPCPCA and its derivatives:

- Antimicrobial Screening : A study conducted on various 5-oxopyrrolidine derivatives, including CPCPCA, revealed structure-dependent antimicrobial activity against clinically significant pathogens. The compounds were screened using broth microdilution techniques, demonstrating varying degrees of effectiveness .

- Cytotoxicity Assays : In vitro cytotoxicity assays using A549 cells showed that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin. This highlights the potential of CPCPCA derivatives in cancer treatment .

- Mechanistic Studies : Ongoing research aims to clarify the specific pathways through which CPCPCA exerts its biological effects. Initial findings suggest modulation of key signaling pathways involved in inflammation and pain response .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | Cyclopropyl group instead of cyclopentyl | Different activity profile |

| 1-Allyl-5-oxopyrrolidine-3-carboxylic acid | Allyl substituent at nitrogen | Varies in reactivity |

| 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Aromatic substitution | Enhanced receptor interaction |

The comparative analysis indicates that variations in substituents can significantly influence both chemical reactivity and biological activity.

Eigenschaften

IUPAC Name |

1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZKPNTCXAUKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406478 |

Source

|

| Record name | 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696647-78-6 |

Source

|

| Record name | 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.